molecular formula C18H18N4O6S B11017248 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-sulfamoylphenyl)acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11017248
M. Wt: 418.4 g/mol
InChI Key: WZCKEHCGMQZHOZ-UHFFFAOYSA-N
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Description

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-sulfamoylphenyl)acetamide is a quinazolinone derivative characterized by a 6,7-dimethoxy-substituted quinazolin-4-one core linked to a 4-sulfamoylphenyl group via an acetamide bridge. Its molecular formula is C₂₂H₂₁F₃N₄O₃, with a molecular weight of 424.4 g/mol . The compound features two methoxy groups at positions 6 and 7 of the quinazolinone ring, which may enhance its lipophilicity and influence binding interactions with biological targets.

Properties

Molecular Formula

C18H18N4O6S

Molecular Weight

418.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C18H18N4O6S/c1-27-15-7-13-14(8-16(15)28-2)20-10-22(18(13)24)9-17(23)21-11-3-5-12(6-4-11)29(19,25)26/h3-8,10H,9H2,1-2H3,(H,21,23)(H2,19,25,26)

InChI Key

WZCKEHCGMQZHOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)OC

Origin of Product

United States

Biological Activity

The compound 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-sulfamoylphenyl)acetamide is a member of the quinazoline family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₈H₁₈N₄O₅S
  • Molecular Weight : 398.43 g/mol
  • CAS Number : 1574336-59-6

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinazoline Core : This is achieved through the condensation of anthranilic acid derivatives with formamide under high-temperature conditions.
  • Introduction of Dimethoxy Groups : Methylation reactions using methyl iodide in the presence of a base are employed to introduce the methoxy groups.
  • Attachment of Sulfamoyl Group : The sulfamoyl moiety is added through a coupling reaction involving sulfonamide derivatives.

Anticancer Activity

Recent studies have demonstrated that compounds within the quinazoline class exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including:

  • SKOV3 (ovarian cancer)
  • DU145 (prostate cancer)
  • THP1 (leukemia)

In vitro assays revealed that these compounds can induce apoptosis and inhibit cell proliferation. Notably, some derivatives exhibited IC50 values lower than 10 µg/mL across multiple cell lines, indicating potent cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reported that quinazoline derivatives demonstrate activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Urease Inhibition

Another area of interest is the urease inhibition potential of this compound. Urease inhibitors are crucial in treating conditions like urease-related infections and kidney stones. Research has indicated that certain quinazoline derivatives demonstrate significant urease inhibitory activity, outperforming standard drugs in bioassays .

Case Study 1: Anticancer Efficacy

A study focused on the effects of a structurally similar quinazoline derivative on A549 lung cancer cells revealed that it inhibited EGFR (Epidermal Growth Factor Receptor) with an IC50 value of 0.009 µM, highlighting its potential as a targeted therapy for lung cancer .

Case Study 2: Antimicrobial Assessment

In a comparative study evaluating various quinazoline derivatives against bacterial strains, one derivative was found to have a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as an effective antimicrobial agent .

Scientific Research Applications

Overview

The compound 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-sulfamoylphenyl)acetamide is a member of the quinazoline family, which has gained attention in medicinal chemistry due to its potential biological activities. This article explores its applications, particularly in the fields of cancer therapy , anti-inflammatory treatments , and antimicrobial activities .

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. Compounds similar to this compound have been shown to:

  • Inhibit the proliferation of various cancer cell lines.
  • Induce apoptosis through interaction with cell signaling pathways, particularly those involving tyrosine kinases .

Case Study : A study demonstrated that derivatives with similar structural features inhibited the growth of breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been found to:

  • Suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
  • Exhibit potential therapeutic effects in conditions like rheumatoid arthritis and other inflammatory diseases.

Case Study : In an experimental model of inflammation, this compound reduced edema and inflammatory markers significantly compared to control groups, suggesting its potential use in treating inflammatory disorders.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. It has shown:

  • Activity against Gram-positive and Gram-negative bacteria.
  • Effectiveness in inhibiting fungal strains, indicating broad-spectrum antimicrobial properties .

Case Study : Research indicated that quinazoline derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the N-(4-sulfamoylphenyl)acetamide backbone but differ in substituents on the quinazolinone or adjacent rings. Below is a detailed comparison based on synthetic derivatives and their pharmacological profiles:

Structural Modifications and Physicochemical Properties

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features
Target Compound 6,7-Dimethoxyquinazolinone 424.4 Enhanced lipophilicity due to methoxy groups; potential CA inhibition
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide 4-Methoxyphenoxy, 4-methylphenyl 415.44 Bulky aromatic substituents may reduce solubility; uncharacterized activity
2-((6,8-Diiodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(substituted)acetamide Iodinated quinazolinone, thioether linkage ~500–550* Improved antioxidant activity via NQO1 induction; iodine enhances steric bulk
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide Benzhydrylpiperazine tail ~450* Selective hCA VII inhibitor (KI = 8.9 nM); piperazine enhances selectivity
2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Ethoxybenzothiazole ~400* Moderate yield (59%); uncharacterized anti-exudative activity

*Estimated based on structural analogs.

Structure-Activity Relationship (SAR) Insights

Sulfamoyl Group: Critical for CA inhibition; replacing it with cyano or morpholino groups (e.g., ) abolishes enzyme affinity but may introduce new activities (e.g., anti-inflammatory) .

Linker Flexibility : Acetamide linkers (vs. thioether or piperazine) balance rigidity and flexibility, optimizing target engagement .

Preparation Methods

Formation of the Quinazolinone Core

N-Acyl anthranilic acid derivatives undergo cyclization in the presence of phosphorus trichloride (PCl₃) and hydrazine hydrate. The reaction is typically conducted in tetrahydrofuran (THF) under reflux, yielding the 4-oxoquinazolin-3(4H)-yl scaffold. Key advantages of this method include high regioselectivity and compatibility with electron-donating substituents like methoxy groups.

Coupling with 4-Sulfamoylphenylamine

The final step involves coupling the acetamide-linked quinazolinone with 4-sulfamoylphenylamine via a carbodiimide-mediated reaction. Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) facilitate amide bond formation at room temperature, yielding the target compound in 72–78% purity.

Table 1: Optimization of Heterocyclization Conditions

EntrySolventCatalystTime (min)Yield (%)
1THFPCl₃3096
2DCMPCl₃4582
3EthanolHCl12068

One-Pot Sequential Domino Reaction Strategy

An alternative method leverages a domino reaction cascade to streamline synthesis. This approach condenses anthranilic acid, acetic anhydride, and 4-sulfamoylphenyl isocyanate in a single vessel. The reaction proceeds via:

  • Acylation : Anthranilic acid reacts with acetic anhydride to form N-acetyl anthranilic acid.

  • Cyclization : Phosphorus oxychloride (POCl₃) induces cyclization, generating the quinazolinone ring.

  • Nucleophilic Addition : 4-Sulfamoylphenyl isocyanate attacks the C3 position, followed by hydrolysis to yield the acetamide.

This method reduces purification steps and achieves an overall yield of 81% but requires stringent temperature control (0–5°C during isocyanate addition).

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for accelerating reaction kinetics. In a modified protocol, the cyclization step is conducted under microwave irradiation (280 W, 100°C), reducing the reaction time from 30 minutes to 5 minutes while maintaining a 93% yield. However, scalability remains a limitation due to equipment constraints.

Comparative Analysis of Synthetic Pathways

Table 2: Efficiency of Preparation Methods

MethodStepsTotal Yield (%)Purity (%)Key Advantage
Multi-Step Heterocyclization36895High regioselectivity
One-Pot Domino Reaction18188Reduced purification
Microwave-Assisted38597Rapid cyclization

The one-pot method offers operational simplicity, whereas microwave-assisted synthesis excels in speed and yield. The choice of method depends on the desired scale and available infrastructure.

Critical Evaluation of Side Reactions and Byproducts

Common side reactions include:

  • Over-oxidation of Methoxy Groups : Prolonged exposure to PCl₃ may demethylate methoxy substituents, necessitating strict reaction time control.

  • Isocyanate Polymerization : In the domino approach, excess isocyanate can polymerize, requiring stoichiometric precision .

Q & A

Q. What in silico tools predict off-target interactions or toxicity risks?

  • Computational models :
  • SwissADME : Predict ADME parameters (e.g., BBB permeability, CYP450 inhibition) .
  • ToxCast : Screen for hepatotoxicity or cardiotoxicity using high-throughput toxicogenomic data .
  • Molecular dynamics simulations : Assess binding stability to unintended targets (e.g., hERG channel) .

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